molecular formula C35H47FN4O2 B1232841 CMPD167 CAS No. 313994-79-5

CMPD167

货号: B1232841
CAS 编号: 313994-79-5
分子量: 574.8 g/mol
InChI 键: ZTENZJJCFACIAK-ADWVOTLJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

MRK-1经历各种类型的化学反应,包括:

    氧化: 这种反应涉及添加氧或去除氢。常见的氧化试剂包括高锰酸钾和三氧化铬。

    还原: 这种反应涉及添加氢或去除氧。常见的还原试剂包括氢化锂铝和硼氢化钠。

    取代: 这种反应涉及用另一个原子或原子团替换一个原子或原子团。常见的取代反应试剂包括卤素和亲核试剂。

从这些反应中形成的主要产物取决于所用条件和试剂。 例如,MRK-1的氧化可能会导致形成各种氧化衍生物,而还原可能会产生化合物的还原形式 .

科学研究应用

Antiviral Applications

Mechanism of Action:
CMPD167 functions by inhibiting the CCR5 receptor, which is crucial for the entry of certain viruses, including HIV and simian immunodeficiency virus (SIV), into host cells. This inhibition prevents viral replication and spread.

Case Study: Efficacy in Macaque Models
In a study involving macaques, this compound demonstrated significant antiviral activity against SHIV-162P3 and SIVmac251. The effective concentrations (EC50) ranged from 0.1 to 10 ng/ml, indicating strong potency against these viruses. Notably, this compound was found to be more effective in human peripheral blood mononuclear cells (PBMCs) compared to macaque PBMCs, with a differential efficacy observed between the two species .

Sustained Release Formulation:
Research has explored the sustained release of this compound from vaginal rings designed for long-term use. The study showed that high concentrations of this compound were maintained in vaginal fluid over a 28-day period, significantly exceeding the IC50 values required for viral inhibition. This sustained release formulation could enhance adherence to preventive measures against HIV transmission .

Transplantation Applications

Role in Cardiac Allograft Rejection:
this compound has been investigated for its ability to modulate immune responses in transplantation settings. In a study involving cynomolgus monkeys undergoing cardiac transplantation, this compound was administered as monotherapy or in combination with cyclosporine, an immunosuppressant. The results indicated that this compound treatment significantly delayed the onset of acute cellular rejection compared to control groups .

Impact on Inflammatory Responses:
The administration of this compound was associated with reduced leukocyte infiltration into transplanted grafts, suggesting its potential to mitigate inflammatory responses that contribute to graft rejection. Histopathological analyses revealed lower levels of CCR5+ leukocytes in grafts treated with this compound compared to untreated controls .

Pharmacokinetics and Biodistribution

Pharmacokinetic Studies:
The pharmacokinetic profile of this compound was assessed through various biological compartments including plasma, vaginal tissue, and vaginal fluid. It was observed that plasma concentrations of this compound were significantly influenced by pre-treatment with hormonal agents, which altered its biodistribution but did not affect the total mass released from delivery systems .

Concentration Ratios:
Data indicated that vaginal fluid concentrations of this compound were consistently higher than those found in plasma, highlighting its effective localization at the site of action during antiviral therapy . The concentration ratios demonstrated that vaginal fluid levels were several orders of magnitude higher than those required for effective viral inhibition.

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsReference
Antiviral EffectsEC50 values between 0.1-10 ng/ml; sustained release effective ,
TransplantationDelayed acute rejection; reduced leukocyte infiltration
PharmacokineticsHigher concentrations in vaginal fluid than plasma

作用机制

MRK-1通过抑制CCR5受体发挥作用,CCR5受体是某些病毒(包括人类免疫缺陷病毒(HIV))的关键进入点。 通过与CCR5结合,MRK-1阻止病毒附着和进入宿主细胞,从而抑制病毒复制 . 该机制中涉及的分子靶点和途径包括CCR5受体以及病毒进入后激活的下游信号通路 .

生物活性

CMPD167, also known as MRK-1, is a small molecule inhibitor that targets the CCR5 receptor, playing a crucial role in the inhibition of HIV entry into host cells. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacokinetics, and efficacy in various studies.

This compound functions primarily by binding to the CCR5 receptor, thereby preventing the association of the HIV envelope protein gp120 with the receptor. This inhibition blocks the entry of HIV into CD4+ T cells and other immune cells that express CCR5, which is essential for viral infection. The compound's selectivity for CCR5 over other receptors contributes to its potential as an antiviral agent.

Antiviral Efficacy

This compound has demonstrated significant antiviral activity against various strains of HIV in vitro. Studies have reported 50% effective concentrations (EC50) ranging from 0.1 to 10 ng/ml when tested against SHIV-162P3 and SIVmac251 in human and macaque peripheral blood mononuclear cells (PBMCs) . The compound was found to be more effective in human PBMCs compared to macaque cells, indicating species-specific variations in response.

Table 1: Antiviral Activity of this compound

VirusEC50 (ng/ml)Species Tested
SHIV-162P30.1 - 10Human PBMCs
SIVmac2510.1 - 10Human PBMCs
SHIV-162P31.5 - 3Macaque PBMCs
SIVmac251Higher EC50Macaque PBMCs

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied, particularly in animal models. In one study involving rhesus macaques, this compound was administered via vaginal rings designed for sustained release. The plasma concentrations peaked at approximately 4.1 ng/ml within 24 hours post-administration and declined steadily thereafter . Comparatively, the concentration ratios indicated that vaginal fluid levels were significantly higher than those in plasma, suggesting effective local delivery at the site of potential HIV exposure.

Table 2: Pharmacokinetic Data of this compound

Biological CompartmentDay 1 Concentration (ng/ml)Day 7 Concentration (ng/ml)Day 14 Concentration (ng/ml)
Blood Plasma<0.5<0.51.0
Vaginal FluidUp to 20,000VariesVaries
Vaginal TissueLower than vaginal fluidVariesVaries

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound beyond its antiviral properties:

  • Enhanced Dendritic Cell Infection : In a study examining the effect of this compound on dendritic cells (DCs), it was observed that low doses could enhance DC infection by increasing levels of CCL4, a chemokine involved in immune responses . This finding suggests that while this compound effectively inhibits HIV entry into T cells, it may inadvertently facilitate viral uptake by DCs under certain conditions.
  • Comparison with Other Inhibitors : this compound was compared with other CCR5 inhibitors like BMS-C in terms of potency against DC infection. Results indicated that BMS-C was significantly more effective than this compound at preventing DC infection .
  • Potential Microbicide Application : Given its pharmacokinetic profile and efficacy against HIV, this compound has been explored as a candidate for microbicide development aimed at preventing sexual transmission of HIV . Its formulation in vaginal delivery systems has shown promise in maintaining therapeutic levels at the site of action.

属性

CAS 编号

313994-79-5

分子式

C35H47FN4O2

分子量

574.8 g/mol

IUPAC 名称

(2R)-2-[[(1R,3S,4S)-3-[[4-(5-benzyl-2-ethylpyrazol-3-yl)piperidin-1-yl]methyl]-4-(3-fluorophenyl)cyclopentyl]-methylamino]-3-methylbutanoic acid

InChI

InChI=1S/C35H47FN4O2/c1-5-40-33(21-30(37-40)18-25-10-7-6-8-11-25)26-14-16-39(17-15-26)23-28-20-31(38(4)34(24(2)3)35(41)42)22-32(28)27-12-9-13-29(36)19-27/h6-13,19,21,24,26,28,31-32,34H,5,14-18,20,22-23H2,1-4H3,(H,41,42)/t28-,31+,32-,34-/m1/s1

InChI 键

ZTENZJJCFACIAK-ADWVOTLJSA-N

SMILES

CCN1C(=CC(=N1)CC2=CC=CC=C2)C3CCN(CC3)CC4CC(CC4C5=CC(=CC=C5)F)N(C)C(C(C)C)C(=O)O

手性 SMILES

CCN1C(=CC(=N1)CC2=CC=CC=C2)C3CCN(CC3)C[C@H]4C[C@@H](C[C@@H]4C5=CC(=CC=C5)F)N(C)[C@H](C(C)C)C(=O)O

规范 SMILES

CCN1C(=CC(=N1)CC2=CC=CC=C2)C3CCN(CC3)CC4CC(CC4C5=CC(=CC=C5)F)N(C)C(C(C)C)C(=O)O

同义词

CMPD 167
N-(3-(3-fluorophenyl)-4-((4-(3-benzyl-1-ethylpyrazol-5-yl)piperidin-1-yl)methyl)cyclopentyl)-N-methylvaline

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。